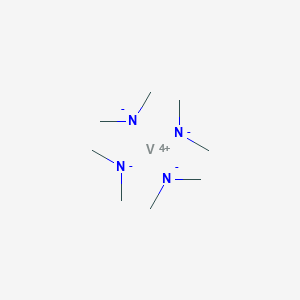

Vanadium tetrakis(dimethylamide)

Description

Properties

IUPAC Name |

dimethylazanide;vanadium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.V/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALZAXLZULBBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[V+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173545 | |

| Record name | Tetrakis(dimethylamino)vanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19824-56-7 | |

| Record name | Tetrakis(dimethylamino)vanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Vanadium Tetrakis(dimethylamide): Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of vanadium tetrakis(dimethylamide), V(NMe₂)₄, a key precursor in modern materials science and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its synthesis, physicochemical properties, and diverse applications. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the compound's behavior and handling. Detailed, step-by-step protocols, data summaries, and mechanistic diagrams are provided to facilitate practical application and further research.

Introduction: The Significance of a Homoleptic Vanadium Amide

Vanadium tetrakis(dimethylamide), also known as tetrakis(dimethylamino)vanadium(IV) or TDMAV, is an air- and moisture-sensitive organometallic compound with the chemical formula V(N(CH₃)₂)₄.[1][2] It belongs to the class of homoleptic metal amides, where the central vanadium atom is exclusively bonded to dimethylamido ligands.[1][2] This violet-colored, crystalline solid has garnered significant attention due to its utility as a volatile precursor for the deposition of vanadium-containing thin films, such as vanadium oxide (VOₓ) and vanadium nitride (VN), via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[3][4] The unique electronic and structural properties of these films make them integral components in various electronic and optical devices.[5]

The expertise in handling and synthesizing such reactive compounds is crucial for achieving high-purity materials and reproducible results. This guide aims to consolidate the available knowledge on V(NMe₂)₄, providing not just procedural steps but also the scientific rationale behind them.

Synthesis of Vanadium Tetrakis(dimethylamide): A Protocol Built on Expertise

The synthesis of vanadium tetrakis(dimethylamide) is a sensitive procedure that demands an inert atmosphere due to the high reactivity of the precursor, vanadium tetrachloride (VCl₄), and the product itself towards oxygen and moisture.[6] The most common and effective method involves the reaction of VCl₄ with a dimethylamide source, typically lithium dimethylamide (LiNMe₂) or an excess of dimethylamine (HNMe₂).[1][6] The use of a lithium salt of the amide is often preferred as it offers stoichiometric control and avoids the generation of corrosive byproducts like HCl that can interfere with the reaction.

Causality of Experimental Choices

-

Inert Atmosphere (Schlenk Line or Glovebox): VCl₄ is a highly reactive and corrosive liquid that readily hydrolyzes in the presence of moisture to form hydrochloric acid and vanadium oxides.[6] The product, V(NMe₂)₄, is also highly susceptible to oxidation and hydrolysis. Therefore, all manipulations must be performed under a dry, oxygen-free atmosphere (e.g., nitrogen or argon).

-

Solvent Selection: A non-aqueous, aprotic solvent is essential to prevent reaction with the reagents. Toluene is a common choice as it is inert under the reaction conditions and has a suitable boiling point for refluxing, if necessary, and for subsequent removal under vacuum.[6]

-

Reagent Purity: The purity of the starting materials, particularly VCl₄ and the dimethylamide source, is paramount. Impurities can lead to side reactions and contamination of the final product.

-

Temperature Control: The reaction is typically carried out at low temperatures initially to control the exothermic nature of the reaction between VCl₄ and the amide source. The reaction mixture is then gradually warmed to room temperature or gently heated to ensure completion.

Detailed Experimental Protocol: Synthesis from Vanadium Tetrachloride and Lithium Dimethylamide

This protocol is a synthesized representation of best practices in the field and should be performed by personnel experienced in handling air-sensitive compounds.

Materials:

-

Vanadium tetrachloride (VCl₄)

-

Lithium dimethylamide (LiNMe₂)

-

Anhydrous toluene

-

Anhydrous hexanes

-

Schlenk flask and other appropriate Schlenk glassware

-

Cannula for liquid transfers

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

-

Vacuum pump and sublimation apparatus

Procedure:

-

Under an inert atmosphere, suspend lithium dimethylamide (4.0 equivalents) in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of vanadium tetrachloride (1.0 equivalent) in anhydrous toluene to the cooled suspension via cannula with vigorous stirring. A color change is typically observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 12 hours to ensure the reaction goes to completion.

-

Remove the solvent under vacuum to obtain a solid residue.

-

Extract the product from the residue with anhydrous hexanes. The lithium chloride (LiCl) byproduct is insoluble in hexanes and can be separated by filtration or decantation.

-

Remove the hexanes from the filtrate under vacuum to yield the crude vanadium tetrakis(dimethylamide).

-

Purify the crude product by vacuum sublimation. This is a critical step to obtain a high-purity product suitable for electronic applications. The sublimation is typically performed at a temperature that allows for a reasonable sublimation rate without causing thermal decomposition.[7][8][9]

Caption: Synthetic workflow for Vanadium Tetrakis(dimethylamide).

Physicochemical Properties: A Data-Driven Overview

The utility of vanadium tetrakis(dimethylamide) as a precursor is directly linked to its physical and chemical properties. A thorough understanding of these properties is essential for process optimization and safety.

Tabulated Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₈H₂₄N₄V | [10] |

| Molecular Weight | 227.25 g/mol | [7] |

| Appearance | Dark violet or orange crystalline solid | [5][6] |

| Melting Point | 55-60 °C | [6] |

| Sensitivity | Air and moisture sensitive | [5] |

| Structure | Approximately tetrahedral V atom with D₂d molecular symmetry | [2][11] |

Spectroscopic and Thermal Characterization

While a complete set of publicly available, peer-reviewed spectroscopic data is not readily consolidated, the following represents typical characterization data that would be expected and is crucial for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the V(IV) center (d¹ configuration), obtaining sharp, easily interpretable ¹H and ¹³C NMR spectra is challenging. The signals are typically broad and may be significantly shifted.[7][11]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the C-H stretching and bending modes of the methyl groups and the V-N stretching modes. The absence of N-H stretches would confirm the formation of the tetrakis(dimethylamide) complex.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 227. The fragmentation pattern would likely involve the sequential loss of dimethylamido radicals (•NMe₂) or dimethylamine (HNMe₂).[12][13][14][15]

-

Thermogravimetric Analysis (TGA): TGA is critical for determining the thermal stability and volatility of the precursor. For V(NMe₂)₄, TGA data indicates that it is volatile and has sufficient thermal stability to be used as an ALD precursor, with decomposition suggested at temperatures above 160 °C.[3]

Applications in Advanced Materials Synthesis

The primary application of vanadium tetrakis(dimethylamide) is as a high-purity precursor for the deposition of vanadium-containing thin films. Its volatility and reactivity make it particularly suitable for ALD and CVD processes.

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)

In ALD, V(NMe₂)₄ and a co-reactant (e.g., water, ozone, or plasma) are pulsed sequentially into a reaction chamber.[3][4] This self-limiting surface reaction allows for the deposition of highly conformal and uniform thin films with atomic-level thickness control.[16] In CVD, the precursor is introduced into a heated reactor where it decomposes on the substrate surface to form the desired film.[5][17]

Mechanism of Vanadium Oxide ALD:

The ALD of vanadium oxide using V(NMe₂)₄ and a co-reactant like water or ozone involves a series of surface reactions. The general mechanism can be described as follows:

-

V(NMe₂)₄ Pulse: The V(NMe₂)₄ precursor is pulsed into the reactor and chemisorbs onto the substrate surface, which is typically terminated with hydroxyl (-OH) groups. This results in the release of dimethylamine (HNMe₂) as a byproduct.

-

Surface-OH + V(NMe₂)₄ → Surface-O-V(NMe₂)₃ + HNMe₂

-

-

Purge: Excess precursor and byproducts are purged from the reactor with an inert gas.

-

Co-reactant Pulse: A co-reactant, such as water or ozone, is pulsed into the reactor. It reacts with the surface-bound vanadium species, removing the remaining dimethylamido ligands and creating a new reactive surface (e.g., hydroxyl groups for the next cycle).

-

Surface-O-V(NMe₂)₃ + 3H₂O → Surface-O-V(OH)₃ + 3HNMe₂

-

-

Purge: Excess co-reactant and byproducts are purged, completing one ALD cycle.

This cyclic process is repeated to build up the film to the desired thickness. The choice of co-reactant and deposition temperature can influence the oxidation state of the vanadium in the resulting film (e.g., VO₂, V₂O₅).[18]

Caption: Simplified mechanism of vanadium oxide ALD.

Other Applications

Beyond thin film deposition, vanadium tetrakis(dimethylamide) can be used as a starting material for the synthesis of other vanadium complexes and as a catalyst in certain organic reactions.[6]

Safety and Handling: A Trustworthy Approach

Vanadium tetrakis(dimethylamide) is a hazardous chemical and must be handled with appropriate safety precautions.

-

Air and Moisture Sensitivity: As previously mentioned, it reacts vigorously with air and moisture. All handling and storage must be under an inert atmosphere.

-

Toxicity: While specific toxicity data is limited, organometallic compounds and vanadium compounds, in general, should be considered toxic. Inhalation, ingestion, and skin contact should be avoided.[6]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coat, and compatible gloves, must be worn at all times.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.[6]

Conclusion: A Versatile Precursor for Advanced Technologies

Vanadium tetrakis(dimethylamide) is a valuable and versatile precursor in the field of materials science, particularly for the fabrication of vanadium-based thin films. Its synthesis, while requiring specialized techniques for handling air-sensitive compounds, is achievable through established methods. A thorough understanding of its physicochemical properties, especially its thermal behavior, is crucial for its successful application in CVD and ALD. As the demand for advanced electronic and optical materials continues to grow, the importance of high-purity precursors like V(NMe₂)₄ will undoubtedly increase, driving further research into its synthesis, properties, and applications.

References

-

ChemBK. (2024, April 10). Tetrakis(dimethylamino)vanadium(IV). Retrieved from [Link]

-

Inorganic Chemistry. (1997). Preparation and Characterization of a Homoleptic Vanadium(III) Amide Complex and Its Transformation into Terminal Chalcogenide Derivatives. Retrieved from [Link]

-

Inorganic Chemistry. (1997). Preparation and Characterization of a Homoleptic Vanadium(III) Amide Complex and Its Transformation into Terminal Chalcogenide Derivatives. Retrieved from [Link]

-

PubMed. (2001, August 15). Tetrakis(dimethylamido)vanadium(IV). Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

ResearchGate. (2016). Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor. Retrieved from [Link]

-

LookChem. (n.d.). Cas 19824-56-7,Vanadium tetrakis(dimethylamide). Retrieved from [Link]

-

ACS Publications. (2000, August 11). Vanadium(IV) and -(V) Complexes with O,N-Chelating Aminophenolate and Pyridylalkoxide Ligands. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Homoleptic Complexes of Vanadium and N-Heterocycles Made via Oxidation of Vanadium Nanoparticles. Retrieved from [Link]

-

ACS Publications. (n.d.). Modeling vanadium bromoperoxidase: synthesis, structure, and spectral properties of vanadium(IV) complexes with coordinated imidazole. Retrieved from [Link]

-

Figshare. (2016, November 10). Study of a Vanadium Precursor for VO2 Thin-Film Growth in the Atomic Layer Deposition Process by Multiscale Simulations. Retrieved from [Link]

-

ACS Publications. (n.d.). Oxovanadium(IV)-amide binding. Synthetic, structural, and physical studies of {N-[2-(4-oxopent-2-en-2-ylamino)phenyl]pyridine-2-carboxamido}oxovanadium(IV) and {N-[2-(4-phenyl-4-oxobut-2-en-2-ylamino)phenyl]pyridine-2-carboxamido}oxovanadium(IV). Retrieved from [Link]

-

Amanote Research. (2016, January 21). (PDF) Synthesis, Bonding, and Reactivity of Vanadium(IV). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Tetrakis(dimethylamido)vanadium(IV). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Atomic layer deposition of VO2 films with Tetrakis-dimethyl-amino vanadium (IV) as vanadium precursor. Retrieved from [Link]

-

Cambridge University Press & Assessment. (2016, September 9). Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor. Retrieved from [Link]

-

PubMed. (2005, August 5). New homoleptic organometallic derivatives of vanadium(III) and vanadium(IV): synthesis, characterization, and study of their electrochemical behaviour. Retrieved from [Link]

-

ACS Publications. (2003, October 25). Synthesis and Characterization of Volatile, Thermally Stable, Reactive Transition Metal Amidinates. Retrieved from [Link]

-

ChemRxiv. (n.d.). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. Retrieved from [Link]

-

Ereztech. (n.d.). Tetrakis(dimethylamino)vanadium(IV) | TDMAV | C8H24N4V. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thermal decomposition of V(NEt2)4 in an MOCVD reactor: a low-temperature route to vanadium carbonitride coatings. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, molecular structure and properties of oxo-vanadium(iv) complexes containing the oxydiacetate ligand. Retrieved from [Link]

-

American Elements. (n.d.). Tetrakis(dimethylamino)vanadium(IV). Retrieved from [Link]

-

Wiley Online Library. (2011, December 28). Synthesis, Characterisation, and Preliminary In Vitro Studies of Vanadium(IV) Complexes with a Schiff Base and Thiosemicarbazone. Retrieved from [Link]

-

Innovation.world. (2025, September 25). Purification By Sublimation. Retrieved from [Link]

-

OSTI.GOV. (2017, May 10). Oxidation State Discrimination in the Atomic Layer Deposition of Vanadium Oxides. Retrieved from [Link]

-

Oxford Chemistry Virtual Reality Group. (n.d.). Purification by vacuum sublimation. Retrieved from [Link]

-

YouTube. (2020, February 7). How to perform a vacuum sublimation. Retrieved from [Link]

-

HSC Chemistry & Physics. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Liquid Chip. (2024, September 2). Chemical vapor deposition(CVD) reaction mechanism. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Unexpected Formation of (Dimethylaminomethylene)methylamide Complexes from the Reactions between Metal Chlorides and Lithium Dimethylamide. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 53.3: Influence of Material Purification by Vacuum Sublimation on Organic Optoelectronic Device Performance. Retrieved from [Link]

-

ResearchGate. (n.d.). CVD of Titanium Oxide Thin Films from the Reaction of Tetrakis(dimethylamido)‐titanium with Oxygen. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (Z). Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Retrieved from [Link]

-

Michigan Technological University. (n.d.). Quantitative Mineral Analysis by FTIR Spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Retrieved from [Link]

-

MDPI. (n.d.). FTIR and Raman Characterization of TiO2 Nanoparticles Coated with Polyethylene Glycol as Carrier for 2-Methoxyestradiol. Retrieved from [Link]

Sources

- 1. Preparation and Characterization of a Homoleptic Vanadium(III) Amide Complex and Its Transformation into Terminal Chalcogenide Derivatives [(3,5-Me(2)Ph)AdN](3)V=E (E = S, Se; Ad = Adamantyl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tetrakis(dimethylamino)vanadium(IV) [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. innovation.world [innovation.world]

- 9. Advanced purification by Sublimation | TCI EUROPE N.V. [tcichemicals.com]

- 10. New homoleptic organometallic derivatives of vanadium(III) and vanadium(IV): synthesis, characterization, and study of their electrochemical behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. scienceready.com.au [scienceready.com.au]

- 13. whitman.edu [whitman.edu]

- 14. uni-saarland.de [uni-saarland.de]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 16. Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor | Journal of Materials Research | Cambridge Core [cambridge.org]

- 17. Chemical vapor deposition(CVD) reaction mechanism_Silicon nitride membrane|Liquid chip|Electron microscope grid_YW MEMS [cleansin.com]

- 18. osti.gov [osti.gov]

Comprehensive Technical Whitepaper on Tetrakis(dimethylamino)vanadium (TDMAV): Physicochemical Profiling, Catalytic Mechanisms, and Deposition Protocols

Executive Summary

Tetrakis(dimethylamino)vanadium(IV), commonly abbreviated as TDMAV, is a highly volatile organometallic complex that serves as a critical bridge between advanced materials science and pharmaceutical synthesis. Featuring a central vanadium(IV) atom coordinated by four dimethylamino ligands, TDMAV is primarily utilized as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for synthesizing vanadium oxide and vanadium nitride thin films[1][2].

For researchers and drug development professionals, TDMAV offers dual utility. In materials engineering, it enables the creation of thermochromic smart coatings for implantable bio-devices[3][4]. In organic synthesis, it functions as a highly selective catalyst for the oxidation of olefins and organic sulfur compounds—a fundamental mechanism in the synthesis of Active Pharmaceutical Ingredients (APIs)[5]. This whitepaper provides an in-depth technical analysis of TDMAV, detailing its physicochemical properties, reaction mechanisms, and self-validating experimental protocols.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of TDMAV— —dictates its unique physical and chemical behavior. The steric bulk provided by the four dimethylamino ligands prevents the oligomerization of the vanadium centers, granting the compound its characteristic volatility. Unlike its ethylmethylamino analog (TEMAV), which is a liquid at room temperature, TDMAV is a dark crystalline solid that sublimes cleanly under vacuum[6].

Table 1: Quantitative Physicochemical Properties of TDMAV

| Property | Value | Causality / Significance |

| Chemical Formula | Contains four dimethylamino ligands coordinating a V(IV) center[7]. | |

| Molecular Weight | 227.25 g/mol | Low molecular mass minimizes the energy required for vapor-phase transport[7]. |

| Physical State | Dark solid / Crystalline | Steric profile allows solidification at room temp, ensuring long-term shelf stability[1][6]. |

| Melting Point | 55–60 °C | Requires heated delivery lines in ALD/CVD systems to prevent downstream condensation[1][6]. |

| Vapor Pressure | 1 Torr @ 64 °C | Provides the optimal sublimation point for achieving surface saturation during ALD precursor delivery[8]. |

| Reactivity Profile | Air & Moisture Sensitive | Reacts violently with active hydrogen compounds (e.g., water, alcohols) to release flammable dimethylamine gas[8]. |

Chemical Reactivity & Mechanistic Pathways

Catalysis in Organic Synthesis

In the realm of drug development, the selective oxidation of thioethers to sulfoxides is a critical step in manufacturing proton-pump inhibitors (e.g., omeprazole). TDMAV acts as a highly efficient catalyst for these transformations[5]. The V(IV) center functions as a Lewis acid, coordinating with the sulfur atom and facilitating oxygen transfer from mild oxidants. The steric hindrance of the ligands prevents the formation of inactive vanadium dimers, ensuring a high turnover frequency and preventing over-oxidation to sulfones.

Vapor Deposition Mechanisms (ALD)

In thin-film engineering, TDMAV is reacted with oxidants (like or ) to form vanadium oxides ( ), or with ammonia ( ) to form superconducting vanadium nitride ( )[2][4]. During the ALD cycle, the dimethylamino ligands undergo a ligand-exchange reaction with surface hydroxyl groups, releasing volatile dimethylamine ( ) as a byproduct.

Figure 1: Self-limiting Atomic Layer Deposition (ALD) cycle of VOx utilizing TDMAV.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate mechanistic causality and self-validation checkpoints.

Protocol 1: Inert Atmosphere Handling & Precursor Loading

TDMAV is highly reactive toward moisture and oxygen, necessitating strict Schlenk line or glovebox techniques.

-

Step 1: Glovebox Preparation. Purge the glovebox with high-purity Argon or Nitrogen until and levels are strictly below 5 ppm[8].

-

Causality: TDMAV reacts violently with water to produce vanadium oxides and highly flammable dimethylamine gas, which can ignite or degrade the precursor[8].

-

Self-Validation: A visual inspection of the TDMAV solid should reveal dark green/violet crystals. A color shift to brown or black indicates precursor oxidation and degradation.

-

-

Step 2: Bubbler Transfer. Transfer the solid into a stainless-steel ALD bubbler and seal it with VCR fittings before removing it from the inert atmosphere.

Protocol 2: Atomic Layer Deposition of Thin Films

This protocol outlines the synthesis of vanadium dioxide ( ) using TDMAV and Ozone ( )[4].

-

Step 1: Precursor Volatilization. Heat the TDMAV bubbler to 64 °C and the delivery lines to 85 °C[4][8].

-

Causality: Heating to 64 °C achieves a vapor pressure of 1 Torr, which is the critical thermodynamic threshold to ensure complete surface saturation during the pulse phase without inducing thermal auto-decomposition[8]. Heating the lines higher than the bubbler prevents condensation.

-

Self-Validation: Monitor the downstream pressure gauge; a stable 1 Torr reading confirms optimal sublimation. Continuous pressure spikes indicate thermal decomposition.

-

-

Step 2: ALD Cycling. Execute the cycle at a reactor temperature of 150 °C: TDMAV pulse (2s) purge (10s) pulse (2s) purge (10s).

-

Causality: Ozone provides a highly reactive oxygen source that fully oxidizes the vanadium center, stripping the dimethylamino ligands to form a pristine, carbon-free amorphous matrix[4].

-

Self-Validation: Use an in-situ Quartz Crystal Microbalance (QCM) to verify a linear, self-limiting mass gain per cycle.

-

-

Step 3: Post-Deposition Annealing. Anneal the amorphous film at 500 °C in a controlled 1 Pa atmosphere for 1 hour[4].

-

Causality: The precise 1 Pa oxygen partial pressure drives the thermodynamic crystallization of the monoclinic phase, preventing over-oxidation to or reduction to [4].

-

Applications in Advanced Therapeutics & Device Engineering

The unique properties of TDMAV-derived materials and its catalytic capabilities have profound implications for drug development and biomedical engineering:

-

Catalytic API Synthesis: As highlighted in Section 3, TDMAV is employed as an oxidant and catalyst for the selective oxidation of olefins, aldehydes, and organic sulfur compounds[5]. In pharmaceutical manufacturing, utilizing TDMAV-derived homogeneous catalysts improves stereoselectivity and overall yield in the synthesis of complex chiral drugs, reducing the need for harsh, environmentally damaging oxidants.

-

Thermochromic Smart Bio-Coatings: films deposited via TDMAV ALD exhibit a sharp Metal-Insulator Transition (MIT) at approximately 340 K (67 °C), accompanied by a massive change in electrical resistivity[3][4]. By doping these films with trace amounts of tungsten during the ALD process, the MIT temperature can be lowered to physiological body temperature (~37 °C). This enables the creation of thermally triggered micro-valves for implantable smart drug delivery systems, where the coating autonomously changes its structural conformation to release a pharmaceutical payload in response to localized inflammation or fever.

References

-

Vanadium tetrakis(dimethylamide) - LookChem , LookChem. 1

-

Tetrakis(dimethylamino)vanadium(IV) | TDMAV | C8H24N4V - Ereztech , Ereztech. 7

-

Tetrakis(ethylmethylamino)vanadium(IV) | 791114-66-4 - Benchchem , Benchchem. 6

-

Tetrakis(dimethylamino)vanadium(IV) - ChemBK , ChemBK. 5

-

Chemical Vapor Deposition of Vanadium Dioxide for Thermochromic Smart Window Applications , Journal of Inorganic Materials. 3

-

Facile synthesis of vanadium oxide thin films by atomic layer deposition and post-annealing , AIP Publishing. 4

-

Ereztech LLC V4567 Safety Data Sheet , Ereztech. 8

-

Low temperature chemical vapor deposition of superconducting vanadium nitride thin films , AIP Publishing. 2

Sources

- 1. lookchem.com [lookchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Chemical Vapor Deposition of Vanadium Dioxide for Thermochromic Smart Window Applications [jim.org.cn]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Tetrakis(dimethylamino)vanadium(IV) [chembk.com]

- 6. Tetrakis(ethylmethylamino)vanadium(IV) | 791114-66-4 | Benchchem [benchchem.com]

- 7. Tetrakis(dimethylamino)vanadium(IV) | TDMAV | C8H24N4V - Ereztech [ereztech.com]

- 8. ereztech.com [ereztech.com]

Molecular structure of Vanadium tetrakis(dimethylamide)

An In-depth Technical Guide to the Molecular Structure of Vanadium tetrakis(dimethylamide)

Abstract

Vanadium tetrakis(dimethylamide), V(N(CH₃)₂)₄, often abbreviated as TDMAV, is a key organometallic precursor in modern materials science. Its high volatility and thermal stability make it an ideal candidate for the deposition of vanadium-containing thin films through techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). A thorough understanding of its molecular and electronic structure is paramount for optimizing these processes and exploring new applications. This guide provides a comprehensive analysis of the compound's three-dimensional architecture, the nature of its chemical bonds, and the experimental and theoretical methodologies used to elucidate these features. We delve into the subtle yet significant differences between its gas-phase and solid-state structures, the causality behind its synthesis protocols, and the implications of its electronic configuration on its reactivity.

Core Molecular Architecture and Bonding

Vanadium tetrakis(dimethylamide) is a monomeric complex featuring a central vanadium atom in the +4 oxidation state. This d¹ electronic configuration renders the compound paramagnetic. The vanadium center is coordinated by four dimethylamido (-N(CH₃)₂) ligands, resulting in the chemical formula C₈H₂₄N₄V.[1][2] The compound typically appears as an orange or dark green crystalline solid that is highly sensitive to air and moisture.[3][1]

Coordination Geometry: A Tale of Two Phases

The precise geometry of V(NMe₂)₄ has been meticulously studied by both gas-phase electron diffraction (GED) and single-crystal X-ray diffraction, revealing subtle but important structural variations between the gaseous and solid states.

-

Gas-Phase Structure: In the gas phase, free from intermolecular packing forces, V(NMe₂)₄ adopts a structure with S₄ symmetry.[4] The coordination sphere around the vanadium atom is best described as a significantly elongated tetrahedron. This distortion from an ideal tetrahedral geometry (T_d) is a critical feature, with the N–V–N angle that is bisected by the S₄ axis measuring 100.6(5)°.[4][5] This is a considerable deviation from the 109.5° angle of a perfect tetrahedron.

-

Solid-State Structure: In the crystalline solid state, the molecule possesses non-crystallographic D₂d molecular symmetry.[5] This is a closely related, higher symmetry group to S₄. The structure still features an approximately tetrahedrally coordinated vanadium atom. The presence of two independent molecules in the asymmetric unit cell underscores the influence of crystal packing forces on the final observed geometry.[5]

The key takeaway is that the vanadium center is four-coordinate with a distorted tetrahedral geometry in both phases. This distortion is not random but a consequence of the electronic interactions between the ligands and the metal center.

The Vanadium-Nitrogen Bond and Ligand Geometry

A defining characteristic of V(NMe₂)₄ is the nature of the vanadium-nitrogen bond and the geometry of the amido ligands themselves.

-

pπ-dπ Interaction: The nitrogen atoms of the dimethylamido ligands are nearly trigonal planar.[5] This planarity is a strong indicator of significant pπ-dπ bonding. The lone pair of electrons on each nitrogen atom, residing in a p-orbital, is donated into empty d-orbitals on the d¹ vanadium(IV) center. This interaction imparts partial double-bond character to the V-N bond.

-

Bond Lengths: This pπ-dπ donation results in a relatively short V-N bond distance. Gas-phase electron diffraction measurements place the V-N bond length (rₐ) at 187.9(4) pm.[4] This is shorter than what would be expected for a simple V-N single bond, providing direct evidence for the multiple-bond character.

The elongation of the VN₄ tetrahedron, particularly noted in the gas phase, is rationalized by this very pπ-dπ bonding, which influences the ligand-metal-ligand bond angles to maximize orbital overlap.[4][5]

Experimental Determination of Molecular Structure

The elucidation of the V(NMe₂)₄ structure relies on complementary analytical techniques that probe the molecule in different physical states. The choice of technique is dictated by the need to understand the intrinsic, isolated molecular structure versus its conformation within a crystal lattice.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of volatile molecules in the gas phase, providing data on bond lengths, angles, and overall symmetry without the influence of crystal packing.[6]

Workflow Rationale: The experiment involves passing a high-energy electron beam through a gaseous sample of V(NMe₂)₄. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that is dependent on the interatomic distances. By analyzing this pattern, a highly refined model of the molecular geometry can be constructed.

Experimental Protocol: Gas-Phase Electron Diffraction of V(NMe₂)₄

-

Sample Volatilization: A solid sample of V(NMe₂)₄ is heated in a specialized nozzle to a temperature of 130–156 °C to ensure sufficient vapor pressure.[4]

-

Electron Beam Interaction: A monochromatic beam of high-energy electrons (e.g., 40-60 keV) is directed to intersect the effusing gas jet in a high-vacuum chamber.

-

Data Collection: The scattered electrons are detected on a photographic plate or a 2D detector, creating a pattern of concentric rings.

-

Data Analysis: The diffraction intensities are measured as a function of the scattering angle. This data is then mathematically transformed into a radial distribution curve.

-

Structural Refinement: The experimental curve is fitted against theoretical curves calculated for various molecular models. The model that provides the best fit (e.g., the S₄ symmetry model) yields the final structural parameters.[4]

Single-Crystal X-ray Diffraction

This technique provides the definitive structure of a molecule in its crystalline solid state, offering precise atomic coordinates and details about intermolecular packing.

Workflow Rationale: A single crystal of V(NMe₂)₄ is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern based on the arrangement of atoms in the unit cell (Bragg's Law). By measuring the intensities and positions of thousands of diffracted spots, a three-dimensional electron density map can be calculated, from which the atomic positions are determined.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of V(NMe₂)₄ are grown, typically by slow cooling or vapor diffusion of a solution in a non-coordinating, non-aqueous solvent (e.g., hexane) under a strictly inert atmosphere.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often under a stream of cold nitrogen gas (e.g., 150 K) to minimize thermal motion and prevent degradation.

-

Data Collection: The crystal is rotated in the X-ray beam (e.g., Mo Kα radiation) while a detector records the diffraction pattern at thousands of different orientations.

-

Structure Solution and Refinement: The collected data is processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.[5]

Synthesis and Spectroscopic Characterization

The synthesis of V(NMe₂)₄ requires stringent anhydrous and anaerobic conditions due to the compound's high reactivity.

Synthetic Methodology

The most common laboratory-scale synthesis involves the reaction of vanadium tetrachloride (VCl₄) with an excess of a dimethylamide source, typically lithium dimethylamide (LiNMe₂).[7]

Chemical Reaction: VCl₄ + 4 LiNMe₂ → V(NMe₂)₄ + 4 LiCl

Causality of Protocol:

-

Inert Atmosphere: VCl₄ and V(NMe₂)₄ are both highly sensitive to oxygen and moisture. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Non-Aqueous Solvent: A non-aqueous, aprotic solvent such as toluene or hexane is used to prevent hydrolysis of the reactants and product.[7]

-

Stoichiometry: A slight excess of LiNMe₂ is often used to ensure complete reaction of the VCl₄ starting material.

-

Purification: The lithium chloride byproduct is insoluble in hydrocarbon solvents and can be removed by filtration. The product, V(NMe₂)₄, is then isolated from the filtrate, often by sublimation or recrystallization, to yield a pure crystalline solid.

Spectroscopic Fingerprints

Beyond diffraction, spectroscopic methods are essential for routine characterization and to probe the compound's electronic properties.

-

Mass Spectrometry: Confirms the molecular weight (227.24 g/mol ) and isotopic distribution, verifying the compound's identity.[2]

-

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The V-N stretching frequencies are particularly informative and sensitive to the bonding environment.

-

Photoelectron Spectroscopy (PES): This advanced technique provides direct experimental insight into the electronic structure by measuring the ionization energies of the molecular orbitals.[8]

Structural Data Summary

The following table summarizes and compares the key structural parameters of V(NMe₂)₄ obtained from gas-phase and solid-state studies.

| Parameter | Gas-Phase (GED)[4] | Solid-State (X-ray)[5] |

| Symmetry | S₄ | D₂d (non-crystallographic) |

| V-N Bond Length | 187.9 (4) pm | ~1.88-1.89 Å (188-189 pm) |

| N-V-N Angle | 100.6 (5)° and 114.0 (3)° | Varies, avg. ~109.5° but with significant distortion |

| N Atom Geometry | (Assumed) Trigonal Planar | Nearly Trigonal Planar |

| Key Feature | Significantly elongated VN₄ tetrahedron | Approximately tetrahedral VN₄ coordination |

Conclusion and Outlook

The molecular structure of Vanadium tetrakis(dimethylamide) is a finely balanced interplay of steric and electronic factors. It features a central V(IV) ion in a distorted tetrahedral environment, a direct consequence of significant pπ-dπ bonding between the metal and the four nearly planar dimethylamido ligands. While gas-phase studies reveal an intrinsically elongated tetrahedron of S₄ symmetry, solid-state analysis shows a closely related D₂d structure, highlighting the subtle influence of crystal packing. A robust understanding of this structure, achieved through complementary diffraction techniques and supported by spectroscopy, is fundamental to its application. This knowledge enables scientists to rationally design and control deposition processes for advanced vanadium-based materials, which are critical for next-generation electronics, coatings, and catalytic systems.

// Central Vanadium atom V [label="V", pos="0,0!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", fontsize=14];

// Nitrogen atoms N1 [label="N", pos="-1.5,1.5!", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N2 [label="N", pos="1.5,1.5!", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N3 [label="N", pos="-1.5,-1.5!", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N4 [label="N", pos="1.5,-1.5!", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Methyl groups C1a [label="CH₃", pos="-2.5,1.2!", shape=plaintext, fontcolor="#5F6368"]; C1b [label="CH₃", pos="-1.2,2.5!", shape=plaintext, fontcolor="#5F6368"]; C2a [label="CH₃", pos="2.5,1.2!", shape=plaintext, fontcolor="#5F6368"]; C2b [label="CH₃", pos="1.2,2.5!", shape=plaintext, fontcolor="#5F6368"]; C3a [label="CH₃", pos="-2.5,-1.2!", shape=plaintext, fontcolor="#5F6368"]; C3b [label="CH₃", pos="-1.2,-2.5!", shape=plaintext, fontcolor="#5F6368"]; C4a [label="CH₃", pos="2.5,-1.2!", shape=plaintext, fontcolor="#5F6368"]; C4b [label="CH₃", pos="1.2,-2.5!", shape=plaintext, fontcolor="#5F6368"];

// Bonds V -- N1; V -- N2; V -- N3; V -- N4;

N1 -- C1a; N1 -- C1b; N2 -- C2a; N2 -- C2b; N3 -- C3a; N3 -- C3b; N4 -- C4a; N4 -- C4b; } ` Caption: 2D representation of V(NMe₂)₄ molecular structure.

References

-

ChemBK. (2024, April 10). Tetrakis(dimethylamino)vanadium(IV). [Link]

-

Haaland, A., Rypdal, K., Volden, H. V., & Andersen, R. A. (1992). Molecular structures of titanium(IV) and vanadium(IV) amides and alkoxides. Journal of the Chemical Society, Dalton Transactions, (6), 891-895. [Link]

-

Ereztech LLC. (2024, October 9). Safety Data Sheet: Tetrakis(dimethylamido)vanadium. [Link]

-

Ereztech. Tetrakis(dimethylamino)vanadium(IV) | TDMAV | C8H24N4V. [Link]

-

NIST. Tetrakis(dimethylamino)vanadium. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Dubberley, S. R., Tyrrell, B. R., & Mountford, P. (2001). Tetrakis(dimethylamido)vanadium(IV). Acta Crystallographica Section C: Structural Chemistry, 57(8), 902-904. [Link]

-

Chen, X., & Fjellvåg, H. (2014). Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor. Journal of Materials Research, 29(1), 73-82. [Link]

-

LookChem. (n.d.). Vanadium tetrakis(dimethylamide). [Link]

-

Beye, M., et al. (2012). Experimental and Theoretical Gas Phase Electronic Structure Study of Tetrakis(dimethylamino) Complexes of Ti(IV) and Hf(IV). The Journal of Physical Chemistry A, 116(44), 10737-10745. [Link]

-

Hargittai, I., & Hargittai, M. (2008). Gas-Phase Electron Diffraction for Molecular Structure Determination. In Encyclopedia of Inorganic and Bioinorganic Chemistry. [Link]

Sources

- 1. ereztech.com [ereztech.com]

- 2. Tetrakis(dimethylamino)vanadium [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. Molecular structures of titanium(IV) and vanadium(IV) amides and alkoxides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tetrakis(dimethylamino)vanadium(IV) [chembk.com]

- 8. researchgate.net [researchgate.net]

Advanced Handling and Application of Vanadium Tetrakis(dimethylamide) [TDMAV]: A Comprehensive Safety and Methodological Guide

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between fundamental organometallic chemistry and applied device fabrication. Vanadium tetrakis(dimethylamide)—commonly abbreviated as TDMAV—is a highly reactive, volatile precursor primarily utilized in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) [1]. While traditionally rooted in semiconductor manufacturing, the conformal vanadium oxide ( VOx , VO2 , V2O5 ) thin films produced via TDMAV are now critical to advanced biomedical applications. These include thermochromic smart coatings for targeted drug delivery, highly sensitive implantable biosensors, and 3D thin-film microbatteries required to power next-generation medical devices [2].

This guide synthesizes critical Safety Data Sheet (SDS) information with field-proven methodologies, ensuring that your experimental protocols are both safe and scientifically rigorous.

Physicochemical Properties and Safety Data (SDS)

Understanding the inherent properties of TDMAV is the first step in designing a safe and effective experimental workflow. TDMAV is an organometallic compound featuring a central Vanadium(IV) atom coordinated by four dimethylamide ligands [3].

Quantitative Data Summary

The following table summarizes the critical SDS parameters and the mechanistic causality behind their relevance to laboratory handling [4].

| Property | Value | Causality / Experimental Implication |

| Chemical Formula | C8H24N4V | High carbon content requires strong co-reactants ( H2O or O3 ) to drive complete ligand exchange and prevent carbon contamination in the final film. |

| Molecular Weight | 227.25 g/mol | Essential for calculating precise molar dosing during precursor delivery. |

| CAS Number | 19824-56-7 | Primary identifier for regulatory and safety compliance. |

| Melting Point | 55–60 °C | Exists as a dark solid at room temperature. Must be heated to ~60 °C in a bubbler to achieve adequate vapor pressure for ALD. |

| Reactivity | Air & Moisture Sensitive | The V-N bonds are highly susceptible to nucleophilic attack by H2O . Hydrolysis degrades the precursor and releases toxic, flammable dimethylamine gas. |

| Thermal Stability | Decomposes >160 °C | Deposition temperatures must be carefully controlled. Exceeding 160 °C triggers thermal decomposition, shifting the growth regime from self-limiting ALD to continuous CVD. |

Advanced Handling and Storage Protocols

The Causality of Degradation

Why must TDMAV be handled with such extreme prejudice against ambient air? The primary degradation pathway of TDMAV is hydrolysis. When exposed to atmospheric moisture, the dimethylamide ligands are protonated, breaking the V-N bond to form volatile dimethylamine ( HN(CH3)2 ) and premature vanadium oxides. This not only destroys the stoichiometric precision required for ALD but also pressurizes the storage vessel with toxic gas, creating a severe inhalation and rupture hazard.

Self-Validating Protocol: Inert Transfer and Leak Verification

To guarantee precursor integrity, TDMAV must be handled exclusively within an argon-filled glovebox (moisture and oxygen levels < 0.1 ppm). Before initiating any heating or deposition sequence, you must validate the hermetic seal of your delivery system.

The Vacuum Drop Test (Self-Validating System):

-

Connect the TDMAV stainless-steel bubbler to the ALD manifold.

-

Evacuate the delivery lines to a base pressure of <10−3 Torr.

-

Isolate the vacuum pump by closing the main gate valve.

-

Monitor the baseline pressure for 10 minutes.

-

Validation: A pressure rise of less than 1 mTorr/min validates the hermetic seal. If the leak rate is higher, atmospheric oxygen is back-diffusing into the system, which will irreversibly oxidize the V(IV) center to V(V). Do not open the precursor bubbler until the leak is resolved.

Experimental Workflow: Atomic Layer Deposition of VO2

Vanadium dioxide ( VO2 ) is a phase-change material that undergoes a semiconductor-to-metal transition (SMT) near 68 °C. In drug development, VO2 nanoparticles and films are used as thermal actuators for controlled-release drug delivery systems.

Step-by-Step ALD Methodology

This protocol details the synthesis of VO2 thin films using TDMAV and H2O as co-reactants [2].

Step 1: Substrate Preparation

-

Clean Si(100) or fused silica substrates using a standard RCA-1 clean ( NH4OH:H2O2:H2O ).

-

Causality: This ensures a fully hydroxylated (-OH) surface, providing the necessary reactive sites for the initial chemisorption of the TDMAV precursor.

Step 2: Thermal Gradient Establishment

-

Heat the TDMAV bubbler to 60 °C.

-

Heat the delivery lines to 75 °C.

-

Causality: Maintaining the delivery lines 15 °C hotter than the bubbler prevents precursor condensation during transit, which would cause particle generation and inconsistent dosing.

Step 3: Reactor Conditioning

-

Stabilize the ALD reactor temperature at 150 °C.

-

Causality: 150 °C is within the ideal "ALD window." It provides enough thermal energy to drive the ligand exchange reaction but remains below the 160 °C threshold where TDMAV begins to thermally decompose [1].

Step 4: The ALD Cycle (See Diagram Below)

-

Pulse 1 (TDMAV): 0.5 seconds. The precursor chemisorbs to the surface -OH groups.

-

Purge 1 ( N2 /Ar): 10 seconds. Removes unreacted TDMAV and steric hindrance.

-

Pulse 2 ( H2O ): 0.5 seconds. Drives the ligand exchange, forming V-O bonds and releasing dimethylamine.

-

Purge 2 ( N2 /Ar): 10 seconds. Evacuates reaction byproducts.

-

Repeat for the desired number of cycles (Growth rate is typically ~0.95 Å/cycle).

Step 5: Post-Deposition Annealing

-

Anneal the as-deposited amorphous VOx film at 450 °C in a controlled N2 ambient for 2 hours to crystallize it into the functional monoclinic VO2 phase.

Workflow Visualization

ALD cycle workflow for VO2 thin films using TDMAV precursor.

Relevance to Drug Development and Biosensing

For scientists in the pharmaceutical and medical device sectors, the precise deposition of vanadium oxides via TDMAV is unlocking new paradigms:

-

Stimuli-Responsive Drug Delivery: By doping ALD-grown VO2 films with Tungsten (W), the phase transition temperature can be lowered from 68 °C to near physiological temperatures (~37 °C). These films can be integrated into micro-reservoirs that release therapeutics in response to localized inflammation (fever) or external near-infrared (NIR) stimulation.

-

Implantable Power Sources: The conformal nature of ALD allows for the coating of high-aspect-ratio 3D scaffolds. Using TDMAV with an ozone ( O3 ) co-reactant yields highly pure V2O5 [3], a superior cathode material for solid-state microbatteries used in continuous glucose monitors and neural implants.

References

- Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)

- Ellipsometric Surface Oxidation Model of ALD-Grown Vanadium Oxide Mixed-Valence System MDPI

- Growth of V2O5 Films for Battery Applications by Pulsed Chemical Vapor Deposition University College Cork (UCC)

- Cas 19824-56-7, Vanadium tetrakis(dimethylamide) SDS Properties LookChem

Understanding the Reagent: Chemical & Physical Properties of TDMAV

An In-Depth Technical Guide to the Handling and Storage of Air-Sensitive Tetrakis(dimethylamido)vanadium (TDMAV)

This guide provides a comprehensive overview of the essential protocols and theoretical considerations for the safe and effective handling and storage of Tetrakis(dimethylamido)vanadium (TDMAV). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes established best practices with in-depth chemical insights to ensure both experimental integrity and personnel safety.

Tetrakis(dimethylamido)vanadium (TDMAV), with the chemical formula C8H24N4V, is a valuable precursor and catalyst in a range of chemical syntheses, including atomic layer deposition (ALD) for vanadium oxide thin films.[1] Its utility is intrinsically linked to its high reactivity, which also necessitates stringent handling and storage procedures.

TDMAV is a dark green crystalline solid that is highly sensitive to air and moisture.[2][3] Exposure to atmospheric conditions can lead to rapid decomposition, compromising the reagent's purity and potentially leading to the formation of hazardous byproducts. The compound reacts violently with water and other protic sources, such as alcohols, to release flammable gases.[4]

| Property | Value | Source |

| CAS Number | 19824-56-7 | [2][5] |

| Molecular Formula | C8H24N4V | [2] |

| Molecular Weight | 227.24 g/mol | [2] |

| Appearance | Dark green crystalline solid | [2] |

| Melting Point | 53-60 °C | [3][6] |

| Boiling Point | 211 °C @ 760 torr | [2] |

| Vapor Pressure | 1 torr @ 64 °C | [2][4] |

| Sensitivity | Air and moisture sensitive | [3] |

The causality behind TDMAV's sensitivity lies in the electron-rich nature of the vanadium-nitrogen bonds. The vanadium center is susceptible to oxidation, while the dimethylamido ligands are prone to protonation by water, leading to the breakdown of the complex. Understanding this inherent reactivity is fundamental to appreciating the necessity of an inert atmosphere for all manipulations.

The Fortress of Inertness: Glovebox and Schlenk Line Techniques

The cornerstone of safely handling TDMAV is the rigorous exclusion of air and moisture.[7][8] This is primarily achieved through the use of either a glovebox or a Schlenk line.[9][10]

-

Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically argon or nitrogen) where oxygen and moisture levels are maintained at parts-per-million (ppm) levels or lower.[10][11] This is the preferred method for complex or extended manipulations of TDMAV.[11][12]

-

Schlenk Line: A Schlenk line is a glass manifold that allows for the manipulation of air-sensitive compounds using alternating cycles of vacuum and inert gas.[9][10] This technique is suitable for simpler reactions and transfers.

The choice between a glovebox and a Schlenk line depends on the complexity of the planned experiment and the quantity of TDMAV being handled. For weighing solid TDMAV and preparing stock solutions, a glovebox offers superior protection and ease of use.

Caption: Workflow for preparing to handle TDMAV.

Personnel Protection: A Non-Negotiable Prerequisite

Given the hazards associated with TDMAV and other pyrophoric/air-sensitive reagents, a stringent personal protective equipment (PPE) policy is mandatory.

-

Eye Protection: Chemical splash goggles or a full-face shield are required at all times.[8] Standard safety glasses do not provide adequate protection against splashes.[7]

-

Hand Protection: At a minimum, nitrile gloves should be worn.[8][13] For added protection against fire, it is recommended to wear flame-resistant (e.g., Nomex®) gloves between two pairs of nitrile gloves.[14]

-

Body Protection: A flame-resistant lab coat is essential when working with pyrophoric materials outside of a glovebox.[8][14] Clothing made of natural fibers like cotton should be worn underneath, as synthetic fabrics can melt and adhere to the skin in case of a fire.[15]

-

Footwear: Closed-toe shoes are mandatory.[8]

Self-Validating System for PPE: Before commencing any work, a "buddy system" should be in place where two qualified individuals confirm that each is wearing the appropriate PPE. This simple, self-validating check can prevent serious injuries.

Step-by-Step Handling Protocols

The following protocols are designed to be self-validating by incorporating checks and balances that ensure an inert environment is maintained throughout the procedure.

Protocol 1: Weighing and Preparing a TDMAV Solution in a Glovebox

This is the most reliable method for preparing solutions of known concentration.

-

Preparation: Ensure the glovebox atmosphere has <1 ppm O2 and H2O.[16] All glassware, spatulas, and magnetic stir bars must be brought into the glovebox through the antechamber after being oven-dried.

-

Tare: Place a clean, dry vial on an analytical balance inside the glovebox and tare it.

-

Weighing: Carefully transfer the solid TDMAV from its storage container to the tared vial using a clean spatula. Record the mass. The causality here is direct: precise mass measurement is critical for accurate solution concentration.

-

Dissolution: Add the desired volume of anhydrous, degassed solvent to the vial containing the TDMAV. The solvent must have been previously purified and stored under an inert atmosphere.

-

Sealing: Securely cap the vial. If the solution is to be removed from the glovebox, ensure the vial has a septum cap that can be sealed and further wrapped with parafilm or electrical tape for transport.

Protocol 2: Transferring a TDMAV Solution via Schlenk Line (Cannula Transfer)

This technique is used to transfer a solution of TDMAV from one Schlenk flask to another under an inert atmosphere.

-

Preparation: Both the flask containing the TDMAV solution (donor flask) and the receiving flask must be connected to the Schlenk line and under a positive pressure of inert gas.[9]

-

Cannula Insertion: A double-tipped needle (cannula) is inserted through the septum of the donor flask, with the tip submerged below the surface of the solution. The other end of the cannula is inserted through the septum of the receiving flask.

-

Pressure Equalization: A vent needle is placed in the receiving flask to allow for the displacement of the inert gas.

-

Transfer: A slight positive pressure of inert gas is applied to the donor flask, which will push the solution through the cannula into the receiving flask.

-

Completion: Once the transfer is complete, the cannula is removed from the receiving flask first, followed by the donor flask, to prevent any backflow.

Caption: Cannula transfer of TDMAV solution.

Long-Term Storage and Stability

Proper storage of TDMAV is critical to maintaining its integrity over time.

-

Atmosphere: TDMAV must be stored under a dry, inert atmosphere, such as nitrogen or argon, with moisture and oxygen levels below 5 ppm.[4]

-

Temperature: A storage temperature of 2–8 °C is recommended to minimize thermal decomposition.[4]

-

Container: The original container, often a Sure/Seal™ bottle, is ideal for storage.[17] If transferred to a different container, it should be a glass vessel with a tight-fitting seal, such as a J. Young's tap.

-

Location: Store in a designated area away from heat, ignition sources, and incompatible materials.[4][13]

For metal amides like TDMAV, it is best practice to date the container upon receipt and again upon opening.[18] These materials should ideally be stored inside a glovebox for their entire lifetime to prevent accidental exposure to air.[18]

Emergency Procedures: Spill and Exposure

Preparedness is key to mitigating the consequences of an accident. Never work with pyrophoric materials alone.[7][15]

Spill Response

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Use a non-reactive absorbent material like dry sand or soda ash to completely cover the spill.[15]

-

Do NOT use water or a combustible material like paper towels.[15]

-

Once the material has been smothered, transfer it to a sealed container for hazardous waste disposal.

-

-

Large Spills or Spills Outside a Hood:

-

Evacuate the laboratory immediately.

-

Activate the fire alarm.

-

Call emergency services.

-

Personnel Exposure

-

Skin Contact:

-

Eye Contact:

References

-

Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. ORS. [Link]

-

Safe Use of Pyrophoric/Water Reactive Materials. University of Nebraska-Lincoln Environmental Health and Safety. [Link]

-

Pyrophoric and Water-Reactive Chemical Safety. MIT Environmental Health & Safety. [Link]

-

Safe Use of Pyrophoric/Water Reactive Materials. University of California, Berkeley. [Link]

-

Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Yale Environmental Health & Safety. [Link]

-

Air-free technique. Wikipedia. [Link]

-

Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

-

Other Time-Sensitive Chemicals. USC Environmental Health & Safety. [Link]

- The manipulation of air.sensitive compounds. D. F. Shriver, M. A. Drezdzon.

- Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Leiden University.

-

Schlenk Line and Glove Box Safety. Notre Dame Research, University of Notre Dame. [Link]

-

Tetrakis(dimethylamido) vanadium (TDMAV). Gelest, Inc. [Link]

-

Glove Box and Schlenk Line Techniques. Scribd. [Link]

-

Ereztech LLC V4567 Safety Data Sheet. Ereztech. [Link]

-

Tetrakis(dimethylamino)vanadium(IV). American Elements. [Link]

-

Tetrakis(dimethylamino)vanadium(IV). ChemBK. [Link]

-

An Illustrated Guide to Schlenk Line Techniques. ACS Publications. [Link]

-

Tetrakis(ethylmethylamido) Vanadium - SAFETY DATA SHEET. WONIK MATERIALS NORTH AMERICA. [Link]

-

Standard Operating Procedures: Bart Laboratory. Purdue Chemistry. [Link]

-

Glovebox-Operating Procedure and Use of Impurity Sensors. JoVE. [Link]

-

Best practices for storing AM powders. CN Tech. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

-

Tetrakis(dimethylamino)vanadium(IV). Ereztech. [Link]

-

Tetrakis(dimethylamido)vanadium(IV). ResearchGate. [Link]

-

Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]

-

Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

-

How We Handle Air Sensitive Samples. Momentum Transfer. [Link]

-

Emergency Response Procedures for Radioactive Spill or Emergency. Montana Tech. [Link]

-

Tetrakis(dimethylamino)vanadium(IV). PubMed. [Link]

-

Purification of the Acidic Vanadium-Bearing Solution with a Novel Approach of Chemical Precipitation. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Wonik Materials North America - Wonik Materials North America [wimna.com]

- 3. chembk.com [chembk.com]

- 4. ereztech.com [ereztech.com]

- 5. strem.com [strem.com]

- 6. Tetrakis(dimethylamino)vanadium(IV) | TDMAV | C8H24N4V - Ereztech [ereztech.com]

- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. Air-free technique - Wikipedia [en.wikipedia.org]

- 10. ossila.com [ossila.com]

- 11. molan.wdfiles.com [molan.wdfiles.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. ors.od.nih.gov [ors.od.nih.gov]

- 14. Pyrophoric and Water-Reactive Chemical Safety – Lab Coat Selection, Use, and Care at MIT [labcoats.mit.edu]

- 15. uab.edu [uab.edu]

- 16. ossila.com [ossila.com]

- 17. ehs.umich.edu [ehs.umich.edu]

- 18. Other Time-Sensitive Chemicals – USC Environmental Health & Safety [ehs.usc.edu]

- 19. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 20. safety.fsu.edu [safety.fsu.edu]

- 21. wimna.com [wimna.com]

Methodological & Application

Atomic layer deposition of VOx using Vanadium tetrakis(dimethylamide)

Application Note & Protocol

Atomic Layer Deposition of Vanadium Oxide (VOx) Thin Films Using Vanadium Tetrakis(dimethylamide)

Introduction

Vanadium oxides (VOx) are a class of materials renowned for their diverse range of crystalline phases and oxidation states, which give rise to a rich spectrum of functional properties. Among these, vanadium dioxide (VO₂) exhibits a reversible metal-insulator transition (MIT) near room temperature (~67°C), making it a prime candidate for applications in nanoelectronic switches, smart windows, and memristors.[1] Vanadium pentoxide (V₂O₅), on the other hand, is extensively studied as a cathode material for lithium-ion batteries and as a hole transport layer in photovoltaic devices.[1][2][3]

Atomic Layer Deposition (ALD) has emerged as a powerful technique for the synthesis of VOx thin films, offering precise thickness control at the sub-nanometer level, excellent conformality on high-aspect-ratio structures, and large-area uniformity.[4][5] This level of control is crucial for the fabrication of high-performance devices.

This application note provides a comprehensive guide to the ALD of VOx thin films using the precursor Vanadium tetrakis(dimethylamide), V(NMe₂)₄, also known as TDMAV. This precursor is particularly advantageous due to its high volatility, allowing for deposition at relatively low temperatures.[1][6][7] We will delve into the precursor's properties, the ALD process and its underlying mechanism, detailed experimental protocols, in-situ monitoring techniques, and post-deposition characterization of the VOx films.

Precursor: Vanadium Tetrakis(dimethylamide) [V(NMe₂)₄]

The choice of precursor is critical in any ALD process. V(NMe₂)₄ is a solid at room temperature with a sufficiently high vapor pressure for ALD applications, often requiring gentle heating of the precursor vessel to achieve adequate mass transport into the reactor.[8] Its chemical structure features a central vanadium atom bonded to four dimethylamido ligands.[9] The relatively weak V-N bonds are conducive to reactive exchange with co-reactants like water (H₂O) or ozone (O₃).[1]

Table 1: Properties of Vanadium Tetrakis(dimethylamide) Precursor

| Property | Value | Reference |

| Chemical Formula | V(N(CH₃)₂)₄ | [1] |

| Molar Mass | 227.23 g/mol | N/A |

| Appearance | Solid at room temperature | |

| Vapor Pressure | 133 Pa at 64°C | [8] |

| Thermal Stability | Partial decomposition suggested above 160°C | [1][6][7] |

| Common Co-reactants | Water (H₂O), Ozone (O₃) | [1][6][7] |

Atomic Layer Deposition Process and Mechanism

The ALD of VOx using V(NMe₂)₄ and a co-reactant (typically H₂O or O₃) is a cyclic process consisting of four distinct steps:

-

V(NMe₂)₄ Pulse: The vapor of V(NMe₂)₄ is introduced into the reaction chamber, where it chemisorbs onto the substrate surface. The reaction is self-limiting due to the finite number of reactive sites on the surface.

-

Purge 1: Excess, unreacted V(NMe₂)₄ and any gaseous byproducts are removed from the chamber by an inert gas (e.g., N₂ or Ar).

-

Co-reactant Pulse: The co-reactant (e.g., H₂O vapor) is pulsed into the chamber. It reacts with the surface-adsorbed vanadium precursor species, leading to the formation of a thin layer of VOx and the release of gaseous byproducts. This step is also self-limiting.

-

Purge 2: The gaseous byproducts and any remaining co-reactant are purged from the chamber with an inert gas.

This four-step cycle is repeated to grow the VOx film to the desired thickness in a layer-by-layer fashion.[4]

The surface chemistry involves the exchange of the dimethylamido ligands with hydroxyl groups (from H₂O) or oxygen atoms (from O₃), forming V-O bonds and releasing dimethylamine (HN(CH₃)₂) as a volatile byproduct.

Caption: A typical experimental workflow for the ALD of VOx.

In-Situ Process Monitoring

Real-time monitoring of the ALD process is invaluable for understanding the growth mechanism and for process optimization. [10][11]

-

Quartz Crystal Microbalance (QCM): QCM measures the change in mass on the sensor surface with very high sensitivity. [11]It can be used to monitor the mass gain during each half-reaction of the ALD cycle, providing direct evidence of self-limiting behavior and allowing for the calculation of the GPC in real-time. [4][8][11]* Spectroscopic Ellipsometry (SE): SE is an optical technique that measures the change in polarization of light upon reflection from a surface. [5]It can be used to determine the film thickness and refractive index in real-time, providing information on the growth rate and film quality. [5][10][12]

Film Characterization

The as-deposited VOx films are typically amorphous. [1][6][7][13]Post-deposition annealing is often required to crystallize the films into the desired phase (e.g., VO₂ or V₂O₅). [1][6][7] Table 3: Characterization Techniques for ALD VOx Films

| Technique | Purpose | Expected Results | Reference |

| X-ray Diffraction (XRD) | Determine the crystalline structure and phase of the film. | As-deposited films are amorphous. Annealing in a reducing atmosphere (e.g., Ar, N₂) can lead to monoclinic VO₂. Annealing in an oxidizing atmosphere (e.g., air, O₂) can result in orthorhombic V₂O₅. | [6][8][14] |

| X-ray Photoelectron Spectroscopy (XPS) | Determine the elemental composition and oxidation states of vanadium. | Can confirm the presence of V, O, and potentially low levels of C and N impurities. Deconvolution of the V 2p peak can distinguish between V⁴⁺ and V⁵⁺ states. | [1][14][15][16] |

| Atomic Force Microscopy (AFM) | Characterize the surface morphology and roughness of the film. | As-deposited films are typically very smooth with RMS roughness < 1 nm. Annealing can lead to grain growth and an increase in surface roughness. | [8][17][14][18] |

| Raman Spectroscopy | Identify the vibrational modes of the material, which are characteristic of specific VOx phases. | Provides complementary information to XRD for phase identification. | [14][19] |

| Four-Point Probe & Temperature-Dependent Resistivity | Measure the electrical properties of the film. | For VO₂ films, a sharp change in resistivity across the metal-insulator transition temperature should be observable. | [4][19] |

Applications of ALD VOx Thin Films

The ability to deposit high-quality, conformal VOx films via ALD opens up a wide range of applications:

-

Nanoelectronics: As the active material in memristive devices and selector devices for cross-point memory arrays.

-

Energy Storage: As thin-film cathodes in microbatteries, leveraging the high charge capacity of V₂O₅. [15]* Photovoltaics: As hole-selective transport layers in crystalline silicon solar cells. [2][3]* Electrochromic and Thermochromic Devices: For smart windows that can dynamically control the transmission of light and heat.

-

Sensing: As sensing layers in microbolometers for infrared detection. [4][19]

Troubleshooting

Table 4: Common Issues and Solutions in VOx ALD

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Growth Rate | Insufficient precursor or co-reactant exposure. Low precursor temperature. | Increase pulse times. Increase precursor cylinder temperature. Check for clogs in the delivery lines. |

| High Growth Rate / CVD Component | Inadequate purge times. Deposition temperature too high, leading to precursor decomposition. | Increase purge times. Lower the deposition temperature. |

| Poor Film Uniformity | Non-ideal gas flow dynamics in the reactor. Incomplete purging. | Optimize reactor geometry and gas flow rates. Increase purge times. |

| Film Contamination (e.g., Carbon, Nitrogen) | Incomplete reactions. Precursor decomposition. | Optimize pulse and purge times. Lower the deposition temperature. |

| Rough Film Surface | CVD-like growth. Crystallization during deposition at higher temperatures. | Ensure self-limiting growth conditions. Lower the deposition temperature to deposit amorphous films and crystallize with post-deposition annealing. |

References

-

Wang, X. et al. (2017). Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor. Journal of Materials Research, 32(1), 35-43. [Link]

-

ResearchGate. (n.d.). Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor. [Link]

-

Ros, E. et al. (2022). Atomic layer deposition of vanadium oxide films for crystalline silicon solar cells. Materials Advances, 3(13), 5486-5494. [Link]

-

Cambridge University Press & Assessment. (2016). Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor. [Link]

-

Putkonen, M. et al. (2011). Atomic layer deposition and characterization of vanadium oxide thin films. Journal of Materials Chemistry, 21(21), 7558-7565. [Link]

-

Mantoux, A. et al. (2003). Synthesis and Structural Characterizations of Vanadium Oxides Thin Films Prepared by MOCVD and ALD. Journal de Physique IV (Proceedings), 108, 137-140. [Link]

-

Özçelik, A. (2019). Atomic Layer Deposition (ALD) of Vanadium Oxide Thin Films. Turkish Journal of Electromechanics & Energy, 4(2), 13-18. [Link]

-

MDPI. (2022). Ellipsometric Surface Oxidation Model of ALD-Grown Vanadium Oxide Mixed-Valence System. [Link]

-

ResearchGate. (n.d.). Atomic layer deposition of VO2 films with Tetrakis-dimethyl-amino vanadium (IV) as vanadium precursor. [Link]

-

Elam, J. W. et al. (2012). Ozone-Based Atomic Layer Deposition of Crystalline V₂O₅ Films for High Performance Electrochemical Energy Storage. Chemistry of Materials, 24(6), 1138-1145. [Link]

-

National Institutes of Health. (n.d.). Atomic layer deposition of vanadium oxide films for crystalline silicon solar cells. [Link]

-

IEEE Xplore. (2023). Thermal ALD Synthesis of Vanadium Oxide Thin Films and Its Structural and Electrical Characterization. [Link]

-

ResearchGate. (2015). Synthesis and Structural Characterizations of Vanadium Oxide Thin Films Prepared by MOCVD and ALD. [Link]

-

ResearchGate. (n.d.). Vanadium 2p XPS spectra of 20 nm thick VO x thin films deposited at 150. [Link]

-

Royal Society of Chemistry. (2014). Phase identification of vanadium oxide thin films prepared by atomic layer deposition using X-ray absorption spectroscopy. [Link]

-

ResearchGate. (n.d.). In situ monitoring for ALD process control. [Link]

-

Biolin Scientific. (n.d.). In-situ combination of QCM-D and ellipsometry. [Link]

-

Nanoscience Instruments. (n.d.). How to analyze combined QCM-D and ellipsometry data. [Link]

-

National Center for Biotechnology Information. (2001). Tetrakis(dimethylamido)vanadium(IV). [Link]

-

Argonne National Laboratory. (2017). Oxidation State Discrimination in the Atomic Layer Deposition of Vanadium Oxides. [Link]

-

University of Helsinki. (2014). In situ characterization of ALD processes and study of reaction mechanisms for high-k metal oxide formation. [Link]

-

Office of Scientific and Technical Information. (2017). Oxidation State Discrimination in the Atomic Layer Deposition of Vanadium Oxides. [Link]

-

ACS Publications. (2017). Facile Phase Control of Multivalent Vanadium Oxide Thin Films (V₂O₅ and VO₂) by Atomic Layer Deposition and Postdeposition Annealing. [Link]

Sources

- 1. cambridge.org [cambridge.org]

- 2. Atomic layer deposition of vanadium oxide films for crystalline silicon solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atomic layer deposition of vanadium oxide films for crystalline silicon solar cells - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. scienceliterature.com [scienceliterature.com]

- 5. biolinscientific.com [biolinscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. Atomic layer deposition of vanadium oxide thin films from tetrakis(dimethylamino)vanadium precursor | Journal of Materials Research | Cambridge Core [cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. Tetrakis(dimethylamido)vanadium(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Making sure you're not a bot! [helda.helsinki.fi]

- 12. biolinchina.com [biolinchina.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Atomic layer deposition and characterization of vanadium oxide thin films - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. electrochem.org [electrochem.org]

- 19. Thermal ALD Synthesis of Vanadium Oxide Thin Films and Its Structural and Electrical Characterization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

Application Note: Deposition Temperature Effects on VOx Films Using TDMAV